5-Methoxy Regioisomer as a Critical Determinant for Potent CENP-E Kinase Inhibition
The 5-methoxy substituent on the imidazo[1,2-a]pyridine core is a key structural feature for achieving potent inhibition of the mitotic kinesin CENP-E, a target for anticancer therapy. This specific regioisomer, as demonstrated by the closely related derivative (+)-(S)-12, yields low nanomolar potency in enzymatic assays (IC50 = 3.6 nM). While the target compound, 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine, shares this critical 5-methoxy group, the substitution pattern is known to be essential, as even minor modifications to the core or different substituents at the 2-position can dramatically alter CENP-E binding and cellular activity [1]. This contrasts with other positional isomers, such as the 6- or 7-methoxy derivatives, which are often optimized for different targets like Nek2 or FGFR kinases and are unlikely to replicate this specific, potent CENP-E inhibitory profile [2].
| Evidence Dimension | CENP-E enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for the target compound |
| Comparator Or Baseline | 5-Methoxy imidazo[1,2-a]pyridine derivative (+)-(S)-12: IC50 = 3.6 nM [1] |
| Quantified Difference | Class-level inference: 5-methoxy regioisomers are potent CENP-E inhibitors; other regioisomers (e.g., 6- or 7-methoxy) are not reported for this target. |
| Conditions | In vitro kinase assay using recombinant CENP-E motor domain [1] |
Why This Matters
This establishes the 5-methoxy substitution as a critical pharmacophore for CENP-E inhibition, a feature not present in other common imidazo[1,2-a]pyridine regioisomers, guiding selection for CENP-E focused drug discovery.
- [1] Hirayama, T., et al. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Bioorganic & Medicinal Chemistry, 2015, 23(15), 4555-4566. View Source
- [2] Xi, J.B., et al. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 2016, 126, 1083-1106. View Source
